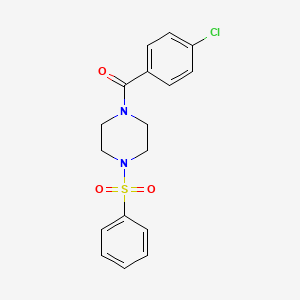
2-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H12ClFN4O2 and its molecular weight is 382.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory and Analgesic Agents
Novel quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds, featuring structural similarities such as the incorporation of chlorophenyl and fluorophenyl groups, demonstrate significant biological activity, hinting at the potential for the compound to be explored for similar therapeutic applications (Farag et al., 2012).
Anticancer, Antiangiogenic, and Antioxidant Agents
Pyridazinones, recognized for their versatile biological activities, have been the focus of synthesis and characterization studies. Certain derivatives have shown inhibitory effects on various human cancer cell lines, including liver, breast, and leukemia, and have been evaluated for their antiangiogenic and antioxidant properties. This highlights the potential for the chemical compound to be investigated within oncological research, offering a pathway to novel cancer therapies (Kamble et al., 2015).
Antimicrobial Activity
The synthesis of heterocycles such as 1,3,4-oxadiazoles and pyridazinones has been explored, with some compounds demonstrating promising antimicrobial activities against a range of bacteria and fungi. This suggests a possible application for the compound in developing new antimicrobial agents, potentially contributing to the fight against resistant microbial strains (Abou-Elmagd et al., 2015).
Synthesis and Structural Characterization
The detailed synthesis and structural characterization of compounds similar to the one have been documented, providing a foundation for further chemical analysis and potential application in materials science or as a part of more complex molecular architectures (Kariuki et al., 2021).
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(2-fluorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN4O2/c20-14-7-3-1-5-12(14)19-22-17(27-24-19)11-25-18(26)10-9-16(23-25)13-6-2-4-8-15(13)21/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHGFMPLFLRSRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
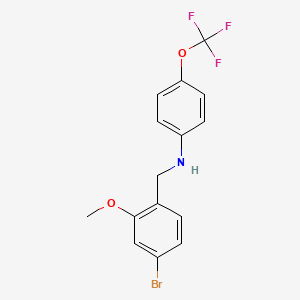
![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B2687404.png)
![5-[4-(2-Chlorophenyl)piperazino]-7-methyl-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2687406.png)
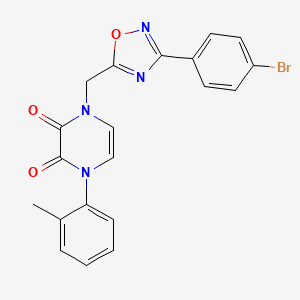

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2687414.png)
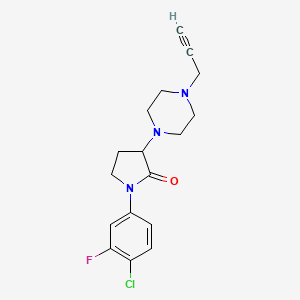
![3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine](/img/no-structure.png)

![N-(cyanomethyl)-N-cyclopropyl-3,7-dithiatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),4,9,11-pentaene-4-carboxamide](/img/structure/B2687420.png)

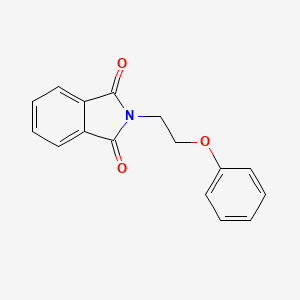
![N-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamothioyl)-4-benzoylbenzamide](/img/structure/B2687424.png)
